molecular formula C20H22F2N4O2 B2714317 N1-(4-fluorophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049398-77-7

N1-(4-fluorophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No.: B2714317
CAS No.: 1049398-77-7
M. Wt: 388.419
InChI Key: RRCHQLOJLYHBFO-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H22F2N4O2 and its molecular weight is 388.419. The purity is usually 95%.
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Scientific Research Applications

PET Tracers for Neurological Studies

Compounds structurally related to "N1-(4-fluorophenyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide" have been explored as PET tracers for neurological studies. For instance, derivatives of fluoropyridinyl with piperazinyl groups have been developed for imaging serotonin 5-HT(1A) receptors in the brain, indicating potential utility in neuropsychiatric disorder research (García et al., 2014). This suggests a pathway for the use of similar compounds in studying brain function and disorders.

Antimicrobial and Antifungal Agents

Some compounds with elements similar to the compound have shown antimicrobial and antifungal activities. Derivatives containing fluorophenylpiperazin have been synthesized and evaluated for their biological activities, including antimicrobial and antifungal effects (Başoğlu et al., 2013). This area of research could be relevant for developing new antimicrobial agents.

Synthesis and Characterization for Drug Development

The synthesis and characterization of compounds featuring fluorophenyl and piperazine groups have been conducted, with some focusing on the development of new drugs. For example, efforts in synthesizing tert-butyl piperazine-1-carboxylate derivatives and evaluating their biological activities highlight the potential for discovering novel therapeutic agents (Sanjeevarayappa et al., 2015).

Neurokinin-1 Receptor Antagonists

Compounds structurally related have been developed as potent and selective antagonists of neurokinin-1 (NK1) receptors. Research into the metabolic disposition of such compounds in animals provides insights into their pharmacokinetics and potential therapeutic applications (Miraglia et al., 2010). These findings could guide the development of treatments for conditions like chemotherapy-induced nausea and vomiting.

Antitumor Activity

A study on the synthesis and evaluation of a novel series of triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant antitumor activity. This suggests that compounds with similar structural features might be explored for their potential in cancer therapy (Ding et al., 2016).

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N4O2/c21-15-5-7-16(8-6-15)24-20(28)19(27)23-9-10-25-11-13-26(14-12-25)18-4-2-1-3-17(18)22/h1-8H,9-14H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCHQLOJLYHBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.